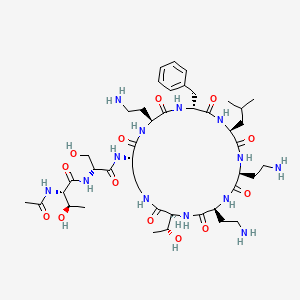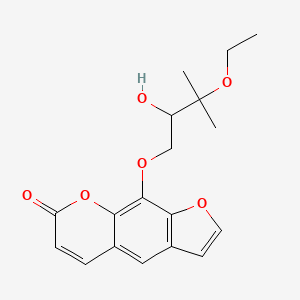
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a coumarin compound found in the plant Heracleum pyrenaicum Lam . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen involves several steps, typically starting with the extraction of natural coumarins from plant sources. The synthetic route includes:
Step 1: Extraction of natural coumarins from Heracleum pyrenaicum Lam.
Step 2: Chemical modification to introduce the ethoxy, hydroxy, and methylbutyloxy groups.
Reaction Conditions: These reactions often require specific catalysts and solvents to achieve the desired modifications.
Chemical Reactions Analysis
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen has several scientific research applications:
Chemistry: Used as a model compound to study coumarin derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling.
Pathways: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is unique among coumarins due to its specific substituents. Similar compounds include:
5-Methoxy-8-(2-hydroxy-3-buthoxy-3-methylbutyloxy)psoralen: Known for its medicinal properties.
Oxypeucedanin hydrate-3’’-ethyl ether: Another coumarin derivative with distinct biological activities.
These compounds share structural similarities but differ in their specific substituents and biological effects, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3 |
InChI Key |
ZQAHVKVXUSYIBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




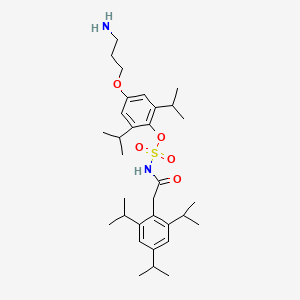

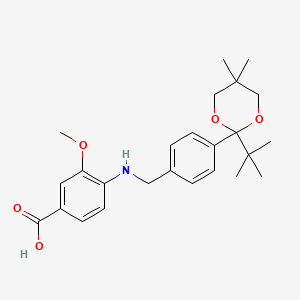
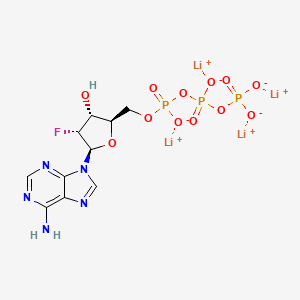

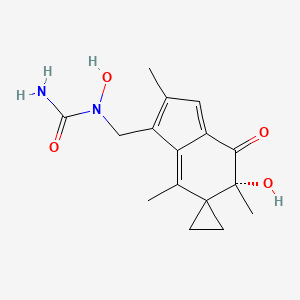
![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
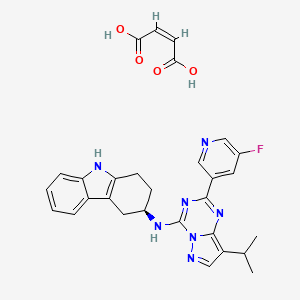
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)

